molecular formula C17H22N4O4 B10776436 Chromophore (lys-tyr-gly)

Chromophore (lys-tyr-gly)

Cat. No.: B10776436
M. Wt: 346.4 g/mol
InChI Key: WMFQEYFPYHFWRF-GFAPJHNFSA-N
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Description

The LYS-TYR-GLY chromophore is a crucial component found in various fluorescent proteins (FPs). These proteins, initially discovered in 1962, have revolutionized the study of living systems by enabling visualization of biological processes in vivo. GFP-like FPs come in a wide range of colors, each with specialized properties for imaging biological targets within living cells .

Preparation Methods

Synthetic Routes:: The LYS-TYR-GLY chromophore forms as a result of post-translational modifications within the protein structure. It arises from specific amino acid residues—lysine (LYS), tyrosine (TYR), and glycine (GLY)—and their interactions.

Industrial Production:: While the industrial production of isolated LYS-TYR-GLY chromophores is less common, it is essential to understand their formation within the context of fluorescent proteins.

Chemical Reactions Analysis

Types of Reactions:: The chromophore undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions influence its photophysical properties.

Common Reagents and Conditions::

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., hydroxide ions, amines).

Major Products:: The major products resulting from these reactions include different forms of the chromophore, each emitting distinct colors.

Scientific Research Applications

The LYS-TYR-GLY chromophore finds applications across disciplines:

    Cell Biology: As biomarkers to visualize cellular processes.

    Biomedicine: Monitoring gene expression, protein localization, and intracellular characteristics.

    Drug Screening: Facilitating rapid drug candidate screening.

Mechanism of Action

The chromophore’s fluorescence arises from its unique structure and interactions with neighboring amino acids. Upon excitation with visible light, it emits fluorescence, allowing researchers to track cellular events.

Comparison with Similar Compounds

While LYS-TYR-GLY is distinctive, it’s essential to compare it with other chromophores. Similar compounds include those found in other fluorescent proteins, such as the well-known green fluorescent protein (GFP).

Properties

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(4Z)-2-[(1S)-1,5-diaminopentyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid

InChI

InChI=1S/C17H22N4O4/c18-8-2-1-3-13(19)16-20-14(17(25)21(16)10-15(23)24)9-11-4-6-12(22)7-5-11/h4-7,9,13,22H,1-3,8,10,18-19H2,(H,23,24)/b14-9-/t13-/m0/s1

InChI Key

WMFQEYFPYHFWRF-GFAPJHNFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CCCCN)N)CC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CCCCN)N)CC(=O)O)O

Origin of Product

United States

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